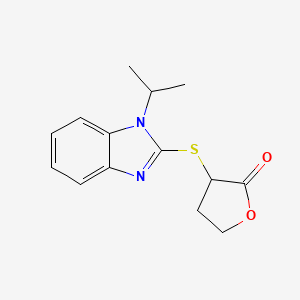
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione, also known as MO-PD, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. MO-PD is a highly versatile compound that has been shown to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has also been shown to modulate the immune system, making it a promising compound for the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action for 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to be related to its ability to modulate the immune system. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells, making it a promising compound for the treatment of cancer.
Biochemical and Physiological Effects:
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the immune system, reduce inflammation, and induce apoptosis in cancer cells. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has also been shown to have antiviral effects, making it a promising compound for the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione is a highly versatile compound that has many advantages for use in lab experiments. It is easy to synthesize and has a high purity, making it ideal for use in biochemical assays. However, there are also some limitations to the use of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are many potential future directions for 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione research. One area of interest is the development of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione as a treatment for autoimmune diseases. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to modulate the immune system, making it a promising compound for the treatment of autoimmune diseases. Another area of interest is the development of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione as a treatment for viral infections. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to have antiviral effects, making it a promising compound for the treatment of viral infections. Finally, there is potential for the development of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione as a cancer treatment. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis in cancer cells, making it a promising compound for the treatment of cancer.
Méthodes De Synthèse
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione can be synthesized through a variety of methods, including the reaction of 2,4-dioxo-5-morpholinylpyrimidine with 2-oxoethyl isocyanate. This method yields a high purity product that can be used for a variety of research applications.
Propriétés
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-8-1-2-13(10(16)11-8)7-9(15)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXXKNZFENVEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholin-4-yl-2-oxoethyl)pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B7536539.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536548.png)


![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536565.png)


![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
